REACTION_CXSMILES
|
C[C:2]1[C:6]([CH2:7]Cl)=[C:5]([CH2:9]Cl)[S:4][C:3]=1[C:11]([OH:13])=[O:12].[CH3:14]N.[C:16](#[N:18])C>>[CH3:16][N:18]1[CH2:7][C:6]2[CH:2]=[C:3]([C:11]([O:13][CH3:14])=[O:12])[S:4][C:5]=2[CH2:9]1
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=C1CCl)CCl)C(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
722 μL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (methylene chloride:methanol=1:0→19:1)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(C1)C=C(S2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |